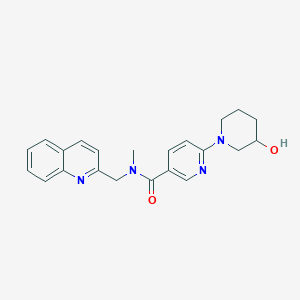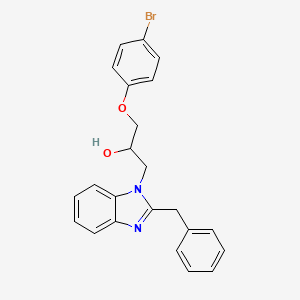
6-(3-hydroxy-1-piperidinyl)-N-methyl-N-(2-quinolinylmethyl)nicotinamide
Übersicht
Beschreibung
6-(3-hydroxy-1-piperidinyl)-N-methyl-N-(2-quinolinylmethyl)nicotinamide is a compound that belongs to the class of nicotinamide adenine dinucleotide (NAD) analogs. It is also known as known as GMX1778 or nicotinamide riboside (NR) analog. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 6-(3-hydroxy-1-piperidinyl)-N-methyl-N-(2-quinolinylmethyl)nicotinamide involves the inhibition of NAD biosynthesis pathway. NAD is an essential coenzyme involved in various cellular processes such as DNA repair, metabolism, and signaling. By inhibiting NAD biosynthesis, this compound leads to the depletion of cellular NAD levels, which results in the inhibition of various cellular processes. This inhibition leads to the anti-tumor and neuroprotective effects of the compound.
Biochemical and Physiological Effects:
6-(3-hydroxy-1-piperidinyl)-N-methyl-N-(2-quinolinylmethyl)nicotinamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to improve metabolic function by increasing energy metabolism and reducing inflammation. Additionally, it has been shown to enhance exercise performance by increasing endurance and reducing fatigue.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(3-hydroxy-1-piperidinyl)-N-methyl-N-(2-quinolinylmethyl)nicotinamide in lab experiments include its specificity and potency. It has been shown to selectively target cancer cells and has a potent anti-tumor effect. Additionally, it has been shown to have neuroprotective effects and improve metabolic function. The limitations of using this compound in lab experiments include its toxicity and potential side effects. Further studies are needed to determine the optimal dosage and administration of the compound.
Zukünftige Richtungen
There are several future directions for the study of 6-(3-hydroxy-1-piperidinyl)-N-methyl-N-(2-quinolinylmethyl)nicotinamide. These include its potential therapeutic applications in other diseases such as diabetes, cardiovascular disease, and autoimmune diseases. Additionally, further studies are needed to determine the optimal dosage and administration of the compound. Furthermore, the development of analogs and derivatives of the compound may lead to the discovery of more potent and selective compounds for various diseases.
Wissenschaftliche Forschungsanwendungen
6-(3-hydroxy-1-piperidinyl)-N-methyl-N-(2-quinolinylmethyl)nicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor activity by inhibiting the NAD biosynthesis pathway, which is essential for cancer cell survival. It has also been studied for its neuroprotective effects in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been shown to improve metabolic function, increase energy metabolism, and enhance exercise performance.
Eigenschaften
IUPAC Name |
6-(3-hydroxypiperidin-1-yl)-N-methyl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-25(14-18-10-8-16-5-2-3-7-20(16)24-18)22(28)17-9-11-21(23-13-17)26-12-4-6-19(27)15-26/h2-3,5,7-11,13,19,27H,4,6,12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUPTVYPSNPTPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2C=C1)C(=O)C3=CN=C(C=C3)N4CCCC(C4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-hydroxy-1-piperidinyl)-N-methyl-N-(2-quinolinylmethyl)nicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(4-chlorophenyl)thio]ethyl}-2-methoxy-2-phenylacetamide](/img/structure/B3933913.png)
![N~2~-(4-bromophenyl)-N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3933934.png)
![(3,4-dichlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3933942.png)

![3-(1,3-benzodioxol-5-yl)-5-(tetrahydro-3-furanylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3933948.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3933954.png)
![N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B3933982.png)
![2-{[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B3933989.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide](/img/structure/B3933993.png)



![2-(4-chloro-3-nitrophenyl)-2-oxoethyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetate](/img/structure/B3934016.png)
![N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-fluorobenzamide](/img/structure/B3934020.png)